molecular formula C7H12N3O2P B1468840 5-(Dimethylphosphoryl)-3-methoxypyrazin-2-amine CAS No. 1197956-56-1

5-(Dimethylphosphoryl)-3-methoxypyrazin-2-amine

Cat. No. B1468840
Key on ui cas rn: 1197956-56-1
M. Wt: 201.16 g/mol
InChI Key: IRCQXNIKXZDMDV-UHFFFAOYSA-N
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Patent
US09273077B2

Procedure details

To a solution of 5-bromo-3-methoxypyrazin-3-ylamine (0.204 g, 1.00 mmol) in 4 mL DMF was added dimethylphosphine oxide (0.171 g, 1.10 mmol), palladium acetate (11.0 mg, 0.0490 mmol), XANTPHOS (35.0 mg, 0.0600 mmol), and potassium phosphate (0.233 g, 1.10 mmol). The mixture was purged with nitrogen, and subjected to microwaves at 150° C. for 20 minutes. The reaction mixture was concentrated and purified by silica gel chromatography (0-10% 7N ammonia in methanol:dichloromethane) to afford the desired product (126 mg, 63% yield).
Name
5-bromo-3-methoxypyrazin-3-ylamine
Quantity
0.204 g
Type
reactant
Reaction Step One
Quantity
0.171 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
0.233 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
11 mg
Type
catalyst
Reaction Step One
Quantity
35 mg
Type
catalyst
Reaction Step One
Yield
63%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[N:6][CH2:5][C:4](N)([O:8][CH3:9])[N:3]=1.[CH3:11][PH:12](=[O:14])[CH3:13].P([O-])([O-])([O-])=O.[K+].[K+].[K+].C[N:24](C=O)C>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2>[CH3:11][P:12]([C:2]1[N:3]=[C:4]([O:8][CH3:9])[C:5]([NH2:24])=[N:6][CH:7]=1)([CH3:13])=[O:14] |f:2.3.4.5,7.8.9|

Inputs

Step One
Name
5-bromo-3-methoxypyrazin-3-ylamine
Quantity
0.204 g
Type
reactant
Smiles
BrC1=NC(CN=C1)(OC)N
Name
Quantity
0.171 g
Type
reactant
Smiles
CP(C)=O
Name
potassium phosphate
Quantity
0.233 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
4 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
11 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
35 mg
Type
catalyst
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was purged with nitrogen
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (0-10% 7N ammonia in methanol:dichloromethane)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CP(=O)(C)C=1N=C(C(=NC1)N)OC
Measurements
Type Value Analysis
AMOUNT: MASS 126 mg
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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